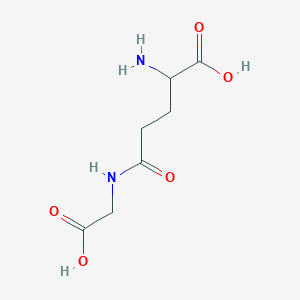

gamma-Glutamylglycine

Vue d'ensemble

Description

Applications De Recherche Scientifique

H-GAMMA-D-GLU-GLY-OH has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of peptide synthesis and reactions.

Mécanisme D'action

Target of Action

Gamma-Glutamylglycine is a dipeptide that is commonly produced from polypeptides by the action of the enzyme dipeptidyl peptidase . It is known to activate G-cells found in the stomach to secrete gastrin . It also has a structure similar to gamma-aminobutyric acid (GABA), making it an excitatory amino acid receptor antagonist .

Mode of Action

This compound interacts with its targets, primarily the G-cells in the stomach, and triggers the secretion of gastrin . As an excitatory amino acid receptor antagonist, it may also interact with GABA receptors, potentially influencing neurotransmission .

Biochemical Pathways

This compound is involved in the gamma-glutamyl cycle, a critical biochemical pathway for maintaining cellular redox homeostasis . The gamma-glutamyl cycle involves the enzyme gamma-glutamyl transpeptidase (γ-GT), which cleaves the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption and distribution within the body. Dietary proteins are digested to dipeptides and amino acids, and the dipeptides, including this compound, are absorbed more rapidly than the amino acids because their uptake involves a separate mechanism .

Result of Action

The action of this compound results in the secretion of gastrin from G-cells in the stomach . This can influence various digestive processes. As an excitatory amino acid receptor antagonist, it may also impact neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of the enzymes involved in its production and degradation

Analyse Biochimique

Biochemical Properties

Gamma-Glutamylglycine is known to interact with enzymes such as gamma-glutamyl transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

This compound is known to have physiological or cell-signaling effects . It plays a role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione, hence it is a critical molecule in maintaining cellular redox homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-glutamyl transpeptidases (γ-GTs). These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle, a metabolic pathway that regulates the cellular levels of the antioxidant molecule glutathione .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles

La synthèse de H-GAMMA-D-GLU-GLY-OH implique généralement le couplage de l'acide D-glutamique avec la glycine. Cela peut être réalisé par des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs de couplage comme les carbodiimides (par exemple, DCC ou EDC) et d'agents d'activation comme le HOBt ou le HOAt pour faciliter la formation de la liaison peptidique .

Méthodes de Production Industrielle

La production industrielle de H-GAMMA-D-GLU-GLY-OH peut impliquer la synthèse peptidique à grande échelle utilisant des synthétiseurs peptidiques automatisés. Ces machines peuvent produire efficacement des peptides en ajoutant séquentiellement des acides aminés à une chaîne peptidique croissante. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour isoler le produit désiré .

Analyse Des Réactions Chimiques

Types de Réactions

H-GAMMA-D-GLU-GLY-OH peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir les formes oxydées en leur état réduit.

Substitution: Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium pour l'oxydation, et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les réactions de substitution peuvent impliquer des nucléophiles ou des électrophiles selon la transformation désirée .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut régénérer le composé d'origine. Les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la Recherche Scientifique

H-GAMMA-D-GLU-GLY-OH a plusieurs applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé modèle dans des études de synthèse et de réactions peptidiques.

Mécanisme d'Action

H-GAMMA-D-GLU-GLY-OH exerce ses effets en se liant de manière compétitive aux récepteurs AMPA, inhibant ainsi l'action du glutamate, le principal neurotransmetteur excitateur du système nerveux central. Cette inhibition réduit la transmission synaptique excitatrice, ce qui peut avoir divers effets physiologiques selon le contexte .

Comparaison Avec Des Composés Similaires

Composés Similaires

Gamma-L-glutamylglycine: Structure similaire mais diffère dans la stéréochimie du résidu d'acide glutamique.

Gamma-glutamylcysteine: Contient de la cystéine au lieu de la glycine, conduisant à des activités biologiques différentes.

Unicité

H-GAMMA-D-GLU-GLY-OH est unique en raison de sa stéréochimie spécifique et de son rôle d'antagoniste compétitif des récepteurs AMPA. Cela le distingue des autres peptides gamma-glutamyl, qui peuvent avoir des cibles biologiques et des activités différentes .

Activité Biologique

Gamma-Glutamylglycine (γ-Glu-Gly) is a dipeptide formed from the amino acids glutamate and glycine. It plays significant roles in various biological processes, particularly in the context of cellular metabolism, oxidative stress, and neurogenesis. This article explores the biological activity of γ-Glu-Gly, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of the gamma-glutamyl cycle, which is crucial for the synthesis and regulation of glutathione (GSH), a key antioxidant in the body. The compound is involved in various metabolic pathways and has been shown to influence cellular functions related to oxidative stress and inflammation.

1. Role in Neurogenesis

Research indicates that γ-Glu-Gly is involved in neurogenesis through its interaction with specific enzymes. For instance, studies have demonstrated that Botch, a γ-glutamyl cyclotransferase, can deglycinate Notch1 by cleaving γ-Glu-Gly. This process inhibits Notch1 signaling, which is essential for regulating neurogenesis .

2. Antioxidant Activity

As a precursor to glutathione synthesis, γ-Glu-Gly contributes to cellular defense against oxidative stress. Elevated levels of glutathione are associated with reduced oxidative damage, which is critical in various pathological conditions including neurodegenerative diseases .

3. Impact on Cystine Transport

In human pancreatic duct cells, γ-Glu-Gly has been shown to inhibit cystine transport significantly. This inhibition suggests a regulatory role in amino acid uptake mechanisms that are vital for maintaining cellular redox balance and supporting GSH synthesis .

Case Study 1: Neurogenesis Regulation

A study involving embryonic neurogenesis found that the absence of Botch's GGCT activity led to increased Notch1 signaling and impaired neurogenesis. The introduction of γ-Glu-Gly restored normal signaling pathways, highlighting its regulatory role in neural development .

Case Study 2: Oxidative Stress Response

In a cohort study examining oxidative stress markers, participants with higher levels of γ-Glu-Gly showed improved antioxidant defenses. This correlation underscores its potential as a biomarker for assessing oxidative stress-related diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neurogenesis Regulation | Inhibition of Notch1 signaling | |

| Antioxidant Activity | Increased GSH levels | |

| Cystine Transport | Inhibition by γ-Glu-Gly |

Mechanistic Insights

The mechanisms through which γ-Glu-Gly exerts its biological effects include:

- Modulation of Enzyme Activity : By influencing the activity of γ-glutamyl transferase (GGT) and other enzymes in the gamma-glutamyl cycle.

- Regulation of Cellular Signaling : Through its interactions with receptors involved in calcium signaling and other pathways that affect cell proliferation and survival.

Propriétés

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.

A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.

A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.

ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.

ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.

ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.

ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.

ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.

ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.